![molecular formula C14H12ClN3O4 B414082 Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-07-0](/img/structure/B414082.png)
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Role in Synthesis of Pyrazole Derivatives
This compound plays a significant role in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . The cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity, resulting in 1,3,5-trisubstituted pyrazoles carrying an anthranilate moiety at position C-3 .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions .
Drug Discovery
In the field of drug discovery, this compound is quite significant . Pyrazoles have skyrocketed in popularity since the early 1990s due to their frequent use in the synthesis of bioactive chemicals .
Agrochemistry
In agrochemistry, pyrazoles are used extensively . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands . They form complexes with various metals, which have applications in catalysis, magnetism, and luminescence .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in catalysis, materials science, and medicinal chemistry .
Antibacterial Activity
This compound has shown antibacterial activity . It was screened against the antibacterial activity and the pathogenic fungal strain for gram-negative and gram-positive organisms .
Anti-inflammatory and Anticancer Therapeutics
Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
Future Directions
Pyrazoles and their derivatives find applications as biodegradable agrochemicals and pharmaceutical ingredients . They have been shown to exhibit a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, the future directions in the study of this compound could involve further exploration of its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (found to be 251666 Da ) could influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKOZOKHATRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118510 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
CAS RN |
321522-07-0 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321522-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.